![molecular formula C13H17N3O2S B2843540 3-(6-Methylimidazo[2,1-b]thiazol-3-yl)-1-morpholinopropan-1-one CAS No. 1251609-62-7](/img/structure/B2843540.png)

3-(6-Methylimidazo[2,1-b]thiazol-3-yl)-1-morpholinopropan-1-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

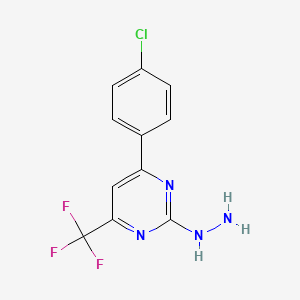

“3-(6-Methylimidazo[2,1-b]thiazol-3-yl)-1-morpholinopropan-1-one” is a chemical compound that belongs to the class of imidazothiazoles . Imidazothiazoles are known to exhibit diverse biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic properties .

Molecular Structure Analysis

Imidazothiazoles have a five-membered ring containing three carbon, one sulfur, and one nitrogen atoms . The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom .Applications De Recherche Scientifique

Synthesis and Pharmaceutical Applications

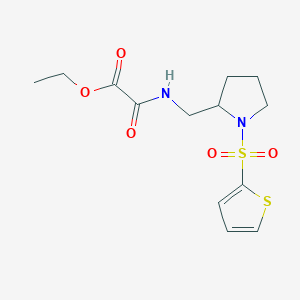

A study by Özil et al. (2018) highlighted the synthesis of benzimidazole derivatives containing morpholine, demonstrating their use as glucosidase inhibitors with antioxidant activity. This process involved a 'onepot' nitro reductive cyclization reaction, indicating potential pharmaceutical applications in managing conditions like diabetes and oxidative stress-related diseases (Özil, Parlak, & Baltaş, 2018).

Anti-Leishmanicidal Properties

Foroumadi et al. (2005) synthesized 2-(1-methyl-5-nitroimidazol-2-yl)-5-substituted-1,3,4-thiadiazoles with significant in vitro leishmanicidal activity, surpassing the reference drug pentostam. This indicates its potential as a therapeutic agent against Leishmania major infections (Foroumadi, Emami, Pournourmohammadi, Kharazmi, & Shafiee, 2005).

Metabolism and Pharmacokinetics

Gao et al. (2012) investigated the metabolism and pharmacokinetics of Morinidazole in humans. They identified diastereoisomeric morpholine N+-Glucuronides, predominantly catalyzed by UDP Glucuronosyltransferase 1A9, underscoring the significance of this compound in drug metabolism and pharmacokinetic research (Gao, Li, Xie, Diao, Zhong, & Chen, 2012).

Antibacterial and Antifungal Activity

Patil et al. (2011) synthesized 5-benzylidene-3-(3-fluoro-4-yl-morpholin-4-yl-phenylimino)-thiazolidin-4-one derivatives, exhibiting moderate in vitro antibacterial and antifungal activities. These findings suggest their potential use in developing new antimicrobial agents (Patil, Bagul, Swami, Kotharkar, & Darade, 2011).

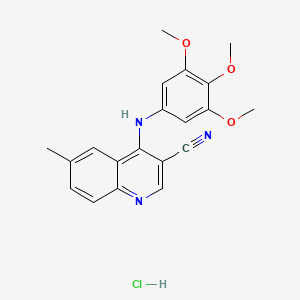

Anti-Inflammatory Activity

Lantos et al. (1984) demonstrated that isomeric dihydroimidazo[2,1-b]thiazoles possess significant anti-inflammatory activity. Their study on adjuvant arthritic rats indicated these compounds' potential in treating inflammatory conditions (Lantos, Bender, Razgaitis, Sutton, Dimartino, Griswold, & Walz, 1984).

Mécanisme D'action

Target of Action

It is known that imidazo[2,1-b]thiazoles, a class of compounds to which this molecule belongs, have been studied for their potential biomedical applications . For instance, some imidazo[2,1-b]thiazoles have been found to inhibit indolamine 2,3-dioxygenase 1 (IDO1), a key enzyme involved in the metabolism of tryptophan .

Mode of Action

It’s worth noting that imidazo[2,1-b]thiazoles can interact with their targets in various ways depending on their structure and the nature of the target . For instance, they can bind to the active site of an enzyme, thereby inhibiting its activity .

Biochemical Pathways

Given that some imidazo[2,1-b]thiazoles are known to inhibit ido1 , it can be inferred that this compound might affect the kynurenine pathway, which is involved in the metabolism of tryptophan.

Result of Action

Given the potential inhibitory effects of imidazo[2,1-b]thiazoles on ido1 , it can be inferred that this compound might modulate the immune response, as IDO1 plays a key role in immune regulation.

Propriétés

IUPAC Name |

3-(6-methylimidazo[2,1-b][1,3]thiazol-3-yl)-1-morpholin-4-ylpropan-1-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17N3O2S/c1-10-8-16-11(9-19-13(16)14-10)2-3-12(17)15-4-6-18-7-5-15/h8-9H,2-7H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GILYHADLMXUTBC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN2C(=CSC2=N1)CCC(=O)N3CCOCC3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

279.36 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(6-Methylimidazo[2,1-b]thiazol-3-yl)-1-morpholinopropan-1-one | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N1-(2-(tert-butyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-(furan-2-ylmethyl)oxalamide](/img/structure/B2843459.png)

![5-Methyl-4-{[3-(trifluoromethyl)anilino]carbonyl}-3-isoxazolecarboxylic acid](/img/structure/B2843460.png)

![1-[5-(4-benzylpiperazine-1-carbonyl)-1H-pyrrol-3-yl]ethanone](/img/structure/B2843465.png)

![2-[(5-amino-1H-1,2,4-triazol-3-yl)sulfanyl]-N-[3-(1,3-benzothiazol-2-yl)phenyl]acetamide](/img/structure/B2843466.png)

![N-(tert-butyl)-1-oxa-4-thia-8-azaspiro[4.5]decane-8-carboxamide](/img/structure/B2843469.png)

![N-phenethyl-2-((6,7,8,9-tetrahydro-5H-cyclohepta[4,5]thieno[2,3-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2843471.png)

![N-(cyanomethyl)-N-methyl-3-[(pyrrolidin-1-yl)methyl]benzamide](/img/structure/B2843479.png)